molecular formula C20H19FN2O3S B2965957 N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-2-fluorobenzenesulfonamide CAS No. 1797558-86-1

N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-2-fluorobenzenesulfonamide

Cat. No.: B2965957
CAS No.: 1797558-86-1
M. Wt: 386.44
InChI Key: YBAZWWNBLNVJOB-UHFFFAOYSA-N
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Description

The compound appears to contain an 8-azabicyclo[3.2.1]oct-2-ene moiety . This structure is a bicyclic compound, meaning it contains two fused rings. In this case, one of the rings is a six-membered ring with one nitrogen atom (making it an azabicyclo compound), and the other is a three-membered ring .


Molecular Structure Analysis

The 8-azabicyclo[3.2.1]oct-2-ene moiety suggests that the compound has a bicyclic structure with a three-membered ring fused to a six-membered ring . The exact 3D structure would depend on the specific arrangement of the other components of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the presence of the bicyclic structure could impact its boiling point, melting point, and solubility .

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

The research has delved into synthetic methodologies, including intramolecular hydrogen abstraction reactions promoted by N-radicals in carbohydrates for the synthesis of chiral bicyclic ring systems. Such methods enable selective oxidation of carbohydrate skeletons, offering pathways to synthesize protected N,O-uloses (Francisco, Herrera, & Suárez, 2003). Similarly, the copper-catalyzed aminative aza-annulation of enynyl azide using N-fluorobenzenesulfonimide (NFSI) as an amination reagent showcases an efficient route to access diverse aminonicotinates through direct C-N bond-coupling processes (Reddy, Prajapti, & Ranjan, 2018).

Enzyme Inhibition and Potential Therapeutic Applications

On the biological front, compounds with structures related to or inspired by N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-2-fluorobenzenesulfonamide have been explored for enzyme inhibition properties. For example, benzenesulfonamide derivatives have been studied for their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in inflammation and pain pathways. The introduction of a fluorine atom has been shown to preserve COX-2 potency while notably increasing selectivity (Hashimoto et al., 2002). Moreover, the discovery of orally bioavailable inhibitors targeting tyrosine threonine kinase (TTK) for anticancer applications reflects the compound's potential in therapeutic settings (Liu et al., 2015).

Catalysis and Organic Transformations

Catalysis research featuring related compounds includes the Cu(I)-catalyzed aminative aza-annulation and copper-catalyzed intermolecular aminoazidation of alkenes, offering efficient approaches to synthesize valuable amine derivatives (Zhang & Studer, 2014). These methodologies highlight the versatility of such compounds in facilitating complex organic transformations.

Properties

IUPAC Name

N-[3-(8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl]-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S/c21-18-9-1-2-10-19(18)27(25,26)22-15-6-3-5-14(13-15)20(24)23-16-7-4-8-17(23)12-11-16/h1-7,9-10,13,16-17,22H,8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAZWWNBLNVJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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